Meta-Methylbenzyl Substitution Increases Lipophilicity (LogP) by ~0.5 Log Units Compared to the Unsubstituted Benzyl Analog, Enhancing Predicted Membrane Permeability
The computed LogP (XLogP3-AA) of 2-amino-N-ethyl-N-(3-methyl-benzyl)-acetamide is 1.0, whereas the unsubstituted benzyl analog (2-amino-N-benzyl-N-ethylacetamide) has a predicted LogP of approximately 0.5 [1][2]. This ~0.5 log unit increase, driven by the meta-methyl group, corresponds to a ~3.2-fold higher predicted partition coefficient, which is associated with improved passive membrane permeability and potentially greater CNS penetration—a critical factor for anticonvulsant drug candidates [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.0 |
| Comparator Or Baseline | 2-Amino-N-benzyl-N-ethylacetamide: LogP ≈ 0.5 |
| Quantified Difference | ΔLogP = +0.5 (~3.2× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity within an optimal range (LogP 1–3) is a key driver of CNS drug-likeness; this difference may directly affect in vivo brain exposure and anticonvulsant efficacy.
- [1] PubChem. (2025). 2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide (CID 60938584). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Amino-N-benzyl-N-ethylacetamide (CID 45792298). National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
